molecular formula C12H17NO2 B2472554 3-[(Benzylamino)methyl]oxolan-3-ol CAS No. 1699632-77-3

3-[(Benzylamino)methyl]oxolan-3-ol

Cat. No.: B2472554
CAS No.: 1699632-77-3
M. Wt: 207.273
InChI Key: QUAWVVLYKDYOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Benzylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is also known by its IUPAC name, 3-[(benzylamino)methyl]tetrahydrofuran-3-ol . This compound is characterized by the presence of a benzylamino group attached to a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzylamino)methyl]oxolan-3-ol typically involves the reaction of benzylamine with an appropriate oxirane or epoxide under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of benzylamine on the oxirane ring, leading to the formation of the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(Benzylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylamino)methyl]oxolan-3-ol
  • 3-[(Methylamino)methyl]oxolan-3-ol
  • 3-[(Ethylamino)methyl]oxolan-3-ol

Uniqueness

3-[(Benzylamino)methyl]oxolan-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule in research and industrial applications .

Properties

IUPAC Name

3-[(benzylamino)methyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(6-7-15-10-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAWVVLYKDYOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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